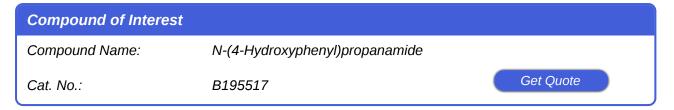


# N-(4-Hydroxyphenyl)propanamide: A Comprehensive Technical Guide to an Acetaminophen Impurity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth analysis of **N-(4-Hydroxyphenyl)propanamide**, a known process-related impurity in the synthesis of the widely used analgesic and antipyretic drug, acetaminophen. This document outlines the chemical properties, formation pathways, and pharmacopoeial significance of this impurity. Detailed experimental protocols for its detection and quantification using high-performance liquid chromatography (HPLC) are provided, along with a summary of its known toxicological and pharmacological properties. Signaling pathway diagrams and experimental workflows are included to offer a comprehensive visual understanding of the subject matter.

#### Introduction

Acetaminophen (paracetamol) is one of the most common over-the-counter medications for pain and fever relief. Its synthesis, typically through the acetylation of p-aminophenol, can lead to the formation of various impurities that must be controlled to ensure the safety and efficacy of the final drug product. **N-(4-Hydroxyphenyl)propanamide**, also known by synonyms such as Acetaminophen Related Compound B (USP) and Paracetamol Impurity B (EP), is a key process-related impurity.[1][2][3] Its presence in the final active pharmaceutical ingredient (API)



is closely monitored by regulatory bodies. This guide serves as a technical resource for professionals involved in the research, development, and quality control of acetaminophen.

# **Chemical and Physical Properties**

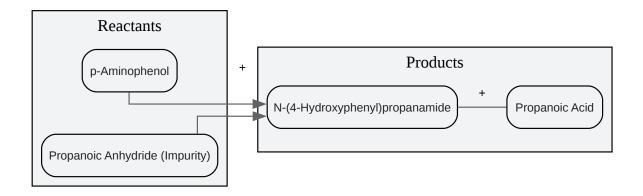
**N-(4-Hydroxyphenyl)propanamide** is a derivative of p-aminophenol, similar in structure to acetaminophen but with a propanoyl group instead of an acetyl group.[4]

Property	Value	Reference(s)
Chemical Name	N-(4- hydroxyphenyl)propanamide	[4]
Synonyms	Parapropamol, 4'- Hydroxypropionanilide, Acetaminophen impurity B, Paracetamol EP Impurity B	[1][2][4]
CAS Number	1693-37-4	[4]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[4]
Molecular Weight	165.19 g/mol	[4]
Appearance	Colorless liquid	[5]
Hazard Statement	Harmful if swallowed (Acute toxicity - Category 4, Oral)	[6]

### **Formation Pathway**

The primary route for the synthesis of acetaminophen is the acetylation of p-aminophenol using acetic anhydride.[7][8][9] The formation of **N-(4-Hydroxyphenyl)propanamide** as an impurity is generally attributed to the presence of propanoic anhydride as a contaminant in the acetic anhydride starting material.[10][11][12] Propanoic anhydride can react with p-aminophenol in a similar manner to acetic anhydride, leading to the formation of the corresponding propanamide derivative.





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Figure 1: Formation of N-(4-Hydroxyphenyl)propanamide.

## **Pharmacopoeial Acceptance Criteria**

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list **N-(4-Hydroxyphenyl)propanamide** as a specified impurity in their monographs for acetaminophen (paracetamol).[13][14] The acceptance criteria for this impurity are critical for ensuring the quality of the API.

Pharmacopoeia	Impurity Name	Acceptance Criterion
USP	Acetaminophen Related Compound B	Not more than 0.1%
EP	Paracetamol Impurity B	Not specified in the provided search results

Note: The specific limit for Paracetamol Impurity B in the European Pharmacopoeia was not explicitly found in the search results. It is recommended to consult the current edition of the EP for the official limit.

# Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)



The quantification of **N-(4-Hydroxyphenyl)propanamide** in acetaminophen is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16] [17]

# **Detailed Experimental Protocol**

This protocol is a composite of validated methods described in the literature for the analysis of acetaminophen and its impurities.[14][16][17]

#### 5.1.1. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A	0.05 M Phosphate Buffer (pH 3.5)
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	_
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	245 nm
Injection Volume	10 μL

#### 5.1.2. Preparation of Solutions

Diluent: Mobile Phase A and Acetonitrile (90:10, v/v)



- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of N-(4-Hydroxyphenyl)propanamide reference standard in the diluent to obtain a concentration of 100 μg/mL.
- Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a concentration of 1.0 μg/mL.
- Sample Solution: Accurately weigh and dissolve approximately 100 mg of the acetaminophen sample in 100 mL of the diluent. Sonicate for 10 minutes and filter through a 0.45 μm nylon filter.

#### 5.1.3. System Suitability

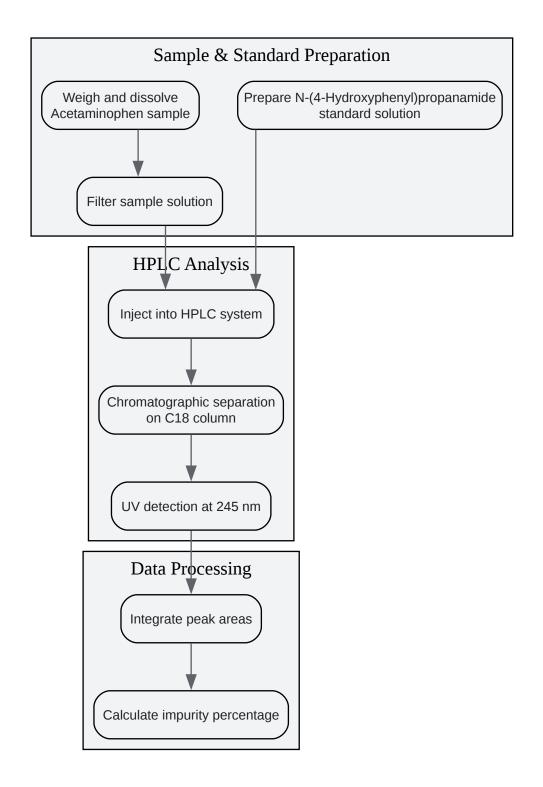
- Resolution: The resolution between the acetaminophen peak and the N-(4-Hydroxyphenyl)propanamide peak should be not less than 2.0.
- Tailing Factor: The tailing factor for the N-(4-Hydroxyphenyl)propanamide peak should be not more than 2.0.
- Relative Standard Deviation (RSD): Inject the Standard Solution six times. The RSD of the peak areas for **N-(4-Hydroxyphenyl)propanamide** should be not more than 5.0%.

#### 5.1.4. Quantification

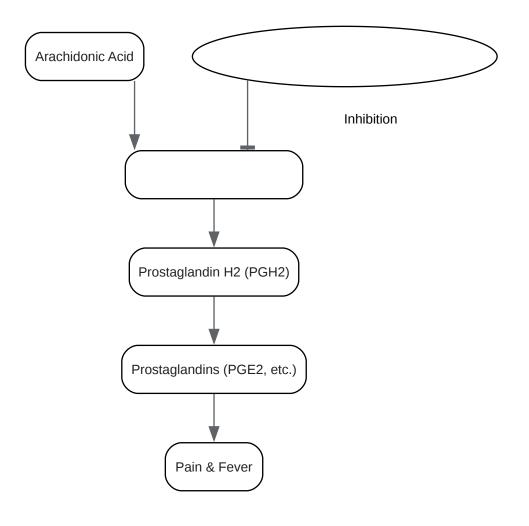
Calculate the percentage of **N-(4-Hydroxyphenyl)propanamide** in the acetaminophen sample using the following formula:

% Impurity = (Area sample / Area standard) \* (Conc standard / Conc sample) \* 100









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